Mocetinostat (chemical name: N-hydroxy-4-[(2-[(1E)-1-(2-methyl-1H-imidazol-1-yl)prop-2-en-1-yl]-1H-benzo[d]imidazol-6-yl)sulfonyl]benzamide) is a synthetic, orally bioavailable, small-molecule compound classified as a histone deacetylase inhibitor (HDACI). [] Specifically, Mocetinostat exhibits isotype-selective inhibition, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and, to a lesser extent, HDAC11 (Class IV). [, , ] In the context of scientific research, Mocetinostat serves as a valuable tool to investigate the roles of these HDAC isoforms in various biological processes, including gene expression, cell growth, differentiation, and apoptosis, particularly in the context of cancer and other diseases. [, , , ]
Mocetinostat can be synthesized through a multi-step chemical process involving the formation of the benzamide structure. The synthesis typically begins with the preparation of a suitable aromatic precursor, which is then subjected to acylation reactions to introduce the amide functionality. The synthesis requires careful control of reaction conditions to ensure high purity and yield.
Mocetinostat's molecular formula is CHNO, with a molecular weight of approximately 242.28 g/mol. Its structure features a benzamide core with specific substituents that confer selectivity towards HDAC enzymes.
Mocetinostat undergoes various chemical reactions primarily related to its interaction with histone deacetylases. The key reaction involves the binding of Mocetinostat to the active site of HDACs, which prevents the removal of acetyl groups from histones.
The mechanism by which Mocetinostat exerts its effects involves several key processes:
Studies have shown that Mocetinostat treatment results in significant upregulation of pro-apoptotic genes while downregulating anti-apoptotic factors in various cancer cell lines .
Mocetinostat exhibits several notable physical and chemical properties:
Mocetinostat has been investigated primarily for its potential therapeutic applications in oncology and fibrosis:
Mocetinostat (MGCD0103) is an orally active benzamide-class inhibitor that demonstrates selective targeting of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC11 isoforms. This specificity distinguishes it from pan-HDAC inhibitors, minimizing off-target effects while maximizing epigenetic modulation. Biochemical assays reveal potent half-maximal inhibitory concentrations (IC₅₀) of 0.15 µM for HDAC1, 0.29 µM for HDAC2, 1.66 µM for HDAC3, and 0.59 µM for HDAC11 [1] [5] [9]. By contrast, mocetinostat exhibits negligible activity (>10 µM IC₅₀) against Class IIa/b HDACs (HDAC4, 5, 6, 7, 8, 9, 10) [5] [9]. This selectivity profile is clinically significant, as Class I HDACs are frequently overexpressed in malignancies like glioblastoma and leukemia, driving aberrant chromatin compaction and tumor suppressor gene silencing [1] [7]. In glioblastoma cell lines (T98G, C6), mocetinostat suppresses HDAC1 activity, correlating with histone H3 hyperacetylation and reactivation of antiproliferative genes [1] [6].
Table 1: HDAC Isoform Selectivity Profile of Mocetinostat
HDAC Class | Isoform | IC₅₀ (µM) | Biological Consequence |
---|---|---|---|
Class I | HDAC1 | 0.15 | Histone H3/H4 hyperacetylation |
Class I | HDAC2 | 0.29 | p53 activation, cell cycle arrest |
Class I | HDAC3 | 1.66 | NF-κB pathway suppression |
Class IV | HDAC11 | 0.59 | IL-10 repression, immunomodulation |
Class IIa/b | HDAC4/5/6/7 | >10 | No significant inhibition |
The isotype specificity of mocetinostat arises from its unique interaction with HDAC catalytic pockets. Structural analyses confirm that its benzamide moiety functions as a zinc-binding group (ZBG), chelating the Zn²⁺ ion at the base of the HDAC active site [5] [9]. This binding is stabilized by hydrogen bonds between mocetinostat’s aminophenyl group and residues in the HDAC1 substrate channel (e.g., Asp99 and His140) [1] [9]. HDAC3’s lower affinity (IC₅₀ = 1.66 µM) is attributed to steric hindrance from a bulkier Phe199 residue, reducing accessibility to the catalytic core [5]. Molecular dynamics simulations further indicate that HDAC11’s hydrophobic pocket accommodates mocetinostat’s pyrimidinyl linker, enhancing selectivity [1]. This precise molecular recognition underlies mocetinostat’s ability to inhibit Class I/IV HDACs without disrupting Class II-dependent cellular processes.
Beyond histones, mocetinostat induces acetylation of transcription factors, altering their DNA-binding affinity and transcriptional activity. In prostate cancer models, mocetinostat acetylates p53 at Lys382, stabilizing its conformation and enhancing transactivation of pro-apoptotic genes (BAX, PUMA) [1] [10]. Concurrently, it suppresses the oncogenic transcription factor BCL6 by promoting acetylation-dependent ubiquitination and proteasomal degradation [4] [7]. This dual modulation reactivates repressed DNA damage response pathways while inhibiting prosurvival signaling. In diffuse large B-cell lymphoma (DLBCL), mocetinostat reduces BCL6 occupancy at CDKN1A (p21) and TP53 promoters, enabling cell cycle arrest [7].
Mocetinostat also targets cytoplasmic non-histone proteins. It hyperacetylates α-tubulin at Lys40, disrupting microtubule dynamics and impairing mitotic spindle assembly in glioblastoma cells [1] [5]. Additionally, mocetinostat acetylates heat shock protein 90 (HSP90) at Lys294, compromising its chaperone function [5] [9]. This inactivation promotes the proteasomal degradation of HSP90 client proteins, including oncogenic kinases (e.g., AKT, BCR-ABL) and steroid receptors [5]. In cardiac fibrosis models, HSP90 acetylation by mocetinostat attenuates TGF-β signaling, reducing collagen deposition [4].
Table 2: Key Non-Histone Targets of Mocetinostat
Target Protein | Acetylation Site | Functional Consequence | Pathway Impact |
---|---|---|---|
p53 | Lys382 | Stabilization, transcriptional activation | Apoptosis induction |
BCL6 | Multiple lysines | Ubiquitin-mediated degradation | Derepression of tumor suppressors |
α-Tubulin | Lys40 | Microtubule destabilization | Mitotic arrest |
HSP90 | Lys294 | Loss of chaperone activity | Client protein degradation |
Mocetinostat reprograms cancer cell transcription by reversing epigenetic silencing of tumor suppressors. In glioblastoma (C6, T98G cells), it reduces HDAC1-mediated deacetylation at H3K27, converting condensed heterochromatin to open euchromatin [1] [6]. This remodeling reactivates:
Mechanistically, mocetinostat upregulates microRNA-31 (miR-31) by demethylating its promoter, leading to post-transcriptional repression of the antiapoptotic factor E2F6 [10]. In prostate cancer xenografts, this miR-31/E2F6 axis correlates with caspase-3 activation and 50% tumor reduction [10].
Mocetinostat concurrently inactivates oncogenic cascades through epigenetic and non-epigenetic mechanisms. It suppresses the PI3K/AKT pathway by:
In Hodgkin’s lymphoma, mocetinostat inhibits JAK-STAT signaling by blocking STAT5/6 recruitment to chromatin, reducing interleukin-13 (IL-13) production [1] [7]. Additionally, mocetinostat downregulates the transcription factor E2F1, which controls S-phase entry, and inhibits NF-κB via enhanced IκBα acetylation [1] [6].
Table 3: Transcriptional Targets of Mocetinostat in Cancer
Gene/Pathway | Regulation by Mocetinostat | Biological Outcome |
---|---|---|
miR-31 | Upregulated (promoter demethylation) | E2F6 suppression, apoptosis |
CDKN1A (p21) | Reactivated (H3K27 acetylation) | Cell cycle arrest |
PTEN | Upregulated (chromatin remodeling) | PI3K/AKT inhibition |
BCL2 | Downregulated (E2F1 suppression) | Pro-apoptotic shift |
JAK-STAT | Inactivated (STAT5/6 exclusion) | Reduced cytokine signaling |
Compound Names Mentioned: Mocetinostat, MGCD0103, Vorinostat, Romidepsin, Entinostat, Azacitidine, Decitabine, Panobinostat.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7